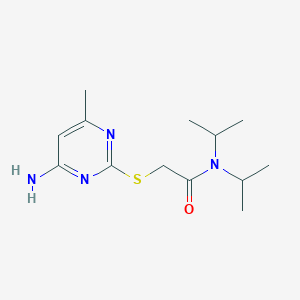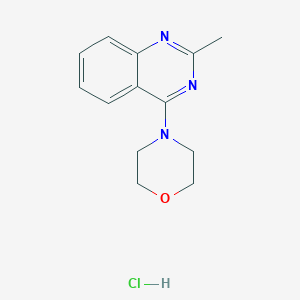![molecular formula C10H12N4O3S B7455152 N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(5-methyl-1,2-oxazol-3-yl)oxy]acetamide](/img/structure/B7455152.png)
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(5-methyl-1,2-oxazol-3-yl)oxy]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(5-methyl-1,2-oxazol-3-yl)oxy]acetamide is a chemical compound that has been extensively researched for its potential therapeutic applications. The compound has shown promising results in various scientific studies, and its mechanism of action and physiological effects have been investigated in detail.
作用機序
The mechanism of action of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(5-methyl-1,2-oxazol-3-yl)oxy]acetamide is not fully understood. However, it has been suggested that the compound exerts its effects by inhibiting various enzymes and signaling pathways involved in inflammation, cancer, and bacterial infection. The compound has been shown to inhibit the activity of COX-2, an enzyme involved in the production of inflammatory mediators, and to activate the AMPK signaling pathway, which plays a role in regulating cellular energy metabolism.
Biochemical and Physiological Effects:
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(5-methyl-1,2-oxazol-3-yl)oxy]acetamide has been shown to have various biochemical and physiological effects. The compound has been shown to reduce inflammation and oxidative stress, inhibit cancer cell proliferation, and enhance the immune response. The compound has also been shown to have antibacterial activity against various strains of bacteria.
実験室実験の利点と制限
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(5-methyl-1,2-oxazol-3-yl)oxy]acetamide has several advantages for lab experiments. The compound is relatively easy to synthesize, and its purity and yield can be optimized using standard techniques. The compound is also stable under various conditions, which makes it suitable for long-term storage and transportation. However, the compound has some limitations for lab experiments, including its low solubility in water and some organic solvents, which can affect its bioavailability and pharmacokinetics.
将来の方向性
There are several future directions for research on N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(5-methyl-1,2-oxazol-3-yl)oxy]acetamide. One direction is to investigate its potential as a therapeutic agent for various diseases, including cancer, inflammation, and bacterial infection. Another direction is to optimize its synthesis method and improve its pharmacokinetic properties. Additionally, further studies are needed to elucidate its mechanism of action and to identify its molecular targets. Finally, the compound could be used as a lead compound for the development of new drugs with improved efficacy and safety profiles.
合成法
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(5-methyl-1,2-oxazol-3-yl)oxy]acetamide is synthesized by reacting 2-(5-methyl-1,2-oxazol-3-yl)oxyacetic acid with thiosemicarbazide in the presence of phosphorus oxychloride. The resulting product is then treated with ethyl iodide to obtain the final compound. The synthesis method has been optimized for high yield and purity, and the compound has been characterized using various analytical techniques such as NMR spectroscopy and mass spectrometry.
科学的研究の応用
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(5-methyl-1,2-oxazol-3-yl)oxy]acetamide has been studied extensively for its potential therapeutic applications. The compound has shown promising results in various scientific studies, including anti-inflammatory, anti-cancer, and anti-bacterial activities. The compound has been tested in vitro and in vivo, and its efficacy and safety have been evaluated in animal models.
特性
IUPAC Name |
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(5-methyl-1,2-oxazol-3-yl)oxy]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O3S/c1-3-9-12-13-10(18-9)11-7(15)5-16-8-4-6(2)17-14-8/h4H,3,5H2,1-2H3,(H,11,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUEUZHDTVWOVFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NC(=O)COC2=NOC(=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Methyl-3-[(3-methylpiperidin-1-yl)methyl]-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7455070.png)
![N-(3-Cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-(methyl((1-phenyl-1H-pyrazol-4-yl)methyl)amino)acetamide](/img/structure/B7455081.png)
![5,6-Dimethyl-4-pyridin-3-yloxythieno[2,3-d]pyrimidine](/img/structure/B7455086.png)

![3-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-5,5-bis(4-methoxyphenyl)imidazolidine-2,4-dione](/img/structure/B7455103.png)
![2-[5-(2-methylphenyl)tetrazol-2-yl]-N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B7455121.png)
![N-methyl-N-[(2-morpholin-4-ylphenyl)methyl]-4-oxo-1H-quinoline-2-carboxamide](/img/structure/B7455133.png)


![2-[3-chloro-2-oxo-5-(trifluoromethyl)pyridin-1-yl]-N-prop-2-enylacetamide](/img/structure/B7455145.png)
![2-(3-Ethyl-5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanylpropanenitrile](/img/structure/B7455167.png)
![4-[2-[3-(4-Fluorophenyl)-4-oxoquinazolin-2-yl]sulfanylethoxy]benzonitrile](/img/structure/B7455174.png)
![2-[2-(1-Methylpyrrol-2-yl)-2-oxoethyl]isoindole-1,3-dione](/img/structure/B7455179.png)
![7-[(3,4-Difluorophenoxy)methyl]-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B7455181.png)